REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([CH:9]2[CH2:11][CH:10]2[CH2:12][CH:13]=O)[C:3]=1[CH3:15].N1CCCCC1.C(O)(=O)C.[C:26]([O:34]CC)(=O)[CH2:27][C:28]([O:30][CH2:31][CH3:32])=[O:29]>C(O)C.C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[CH2:31]([O:30][C:28]([C:27]1[C:26](=[O:34])[N:5]2[C:4]([C:3]([CH3:15])=[C:2]([Cl:1])[C:7]([F:8])=[CH:6]2)=[C:9]([CH:10]2[CH2:12][CH2:13]2)[CH:11]=1)=[O:29])[CH3:32] |f:5.6|
|
Name
|
2-(4-chloro-5-fluoro-3-methyl-2-pyridinyl)cyclopropane acetaldehyde
|
Quantity
|
6.37 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC=C1F)C1C(C1)CC=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
235 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred at 220° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvents were then removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ether
|
Type
|
WASH
|
Details
|
The ether was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification in a kugelrohr apparatus
|
Type
|
CUSTOM
|
Details
|
gave 2.4 g of the crude
|
Type
|
CUSTOM
|
Details
|
condensation product
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the product was separated from the solvent by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
with 1:4 ethyl acetate hexane to remove the product
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC(=C2C(=C(C(=CN2C1=O)F)Cl)C)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.065 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |